molecular formula C8H11NO B3019721 2-Cyclobutyl-3-oxobutanenitrile CAS No. 1956334-69-2

2-Cyclobutyl-3-oxobutanenitrile

Cat. No. B3019721
M. Wt: 137.182
InChI Key: ZRJVRCGAKYPGCO-UHFFFAOYSA-N
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Description

Asymmetric Synthesis of Cyclobutane Derivatives

The asymmetric synthesis of cyclobutane derivatives has been a subject of interest due to their potential applications in various fields. A notable study has demonstrated the first organocatalytic asymmetric synthesis of a spirooxindole skeleton with an incorporated cyclobutane moiety. This synthesis was achieved through H-bond-directing dienamine activation, resulting in spirocyclobutyl oxindoles with four contiguous stereocenters, including a spiro quaternary center. These compounds were obtained with good yields, excellent regioselectivity, and stereocontrol .

Stereoselective Synthesis and Structural Study

In another significant research effort, stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids was accomplished. The free amino acid was fully characterized for the first time, and various synthetic methodologies were developed for the preparation of bis(cyclobutane) beta-dipeptides. These molecules exhibited high rigidity due to the presence of strong intramolecular hydrogen bonds and a cis-fused octane structure. NMR structural studies and DFT calculations supported these findings, and the molecules' rigidity was confirmed in both solution and gas phases .

Detection of Cyclobutanones in Irradiated Foods

Cyclobutanones are important markers for the detection of irradiated foods. Research has led to the chemical synthesis of cis- and trans-2-(tetradec-5'-enyl)cyclobutanones, which were used to identify the cis isomer in irradiated meat and fruit. Additionally, 11-(2'-oxocyclobutyl)undecanoic acid was synthesized and used to generate polyclonal antibodies for the development of an enzyme-linked immunosorbent assay. This assay aids in the detection of 2-substituted cyclobutanones in irradiated chicken meat, showcasing the practical applications of cyclobutane derivatives in food safety .

Molecular Structure Analysis of Cyclobutyl Derivatives

The molecular structure of cyclobutyl derivatives has been explored in studies such as the synthesis of 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide. This compound contains two chiral centers and exhibits a non-flat cyclobutane ring, which is flexed with a significant dihedral angle. The crystal structure of this compound is characterized by N—H⋯O and C—H⋯O hydrogen-bonding interactions, which stabilize the structure .

Solid-State [2 + 2] Cycloaddition Reaction

The solid-state [2 + 2] cycloaddition reaction has been utilized to stereoselectively synthesize cyclobutane derivatives with pyridyl and carboxylic acid functionalities. The orientation of the monomers, which is crucial for obtaining the desired stereoisomers, was controlled by the anions present in the salts. This research highlights the significance of solid-state synthesis for cyclobutane derivatives, as the salts exhibited photoinert behavior in solution .

Safety And Hazards

2-Cyclobutyl-3-oxobutanenitrile is classified as dangerous . It has hazard statements H301, H311, and H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking medical attention if swallowed .

properties

IUPAC Name

2-cyclobutyl-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(10)8(5-9)7-3-2-4-7/h7-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJVRCGAKYPGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-3-oxobutanenitrile

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